Sodium camphorsulfonate Sodium camphorsulfonate
Brand Name: Vulcanchem
CAS No.: 34850-66-3
VCID: VC21194859
InChI: InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);
SMILES: CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+]
Molecular Formula: C10H16NaO4S
Molecular Weight: 255.29 g/mol

Sodium camphorsulfonate

CAS No.: 34850-66-3

Cat. No.: VC21194859

Molecular Formula: C10H16NaO4S

Molecular Weight: 255.29 g/mol

* For research use only. Not for human or veterinary use.

Sodium camphorsulfonate - 34850-66-3

Specification

CAS No. 34850-66-3
Molecular Formula C10H16NaO4S
Molecular Weight 255.29 g/mol
IUPAC Name sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
Standard InChI InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);
Standard InChI Key RQBIDHXNCXLZRB-UHFFFAOYSA-N
Isomeric SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+]
SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+]
Canonical SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.[Na]

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

Sodium camphorsulfonate features a bicyclic structure derived from camphor with a sulfonate group attached at the 10-position and a sodium counter-ion. Its molecular components include 10 hydrogen atoms, 15 sodium and oxygen atoms combined, and 4 sulfur atoms, as represented in the elemental composition . The three-dimensional structure creates a chiral environment that makes it valuable for stereoselective applications.

Physical Properties

Sodium camphorsulfonate typically appears as a white crystalline powder with good solubility in water. This water solubility makes it particularly useful in aqueous reaction systems and pharmaceutical formulations. The compound demonstrates good stability under normal laboratory conditions, although it should be stored in airtight containers to prevent moisture absorption, which can affect its performance in sensitive applications.

Production Methods

Traditional Production Challenges

Conventional methods for producing sodium camphorsulfonate have historically faced several challenges. Traditional processes often resulted in products with poor color quality (yellowish appearance) and presented difficulties in the drying phase, which negatively impacted production efficiency and final product quality . These limitations necessitated the development of improved manufacturing techniques.

Advanced Production Technique

A novel production method has been developed to address the limitations of traditional approaches, focusing on improved decolorization, easier drying, higher yield, and better product appearance. This method involves the following process:

  • Dissolution of camphorsulfonic acid in purified water

  • Heating the solution to 60-80°C under continuous stirring

  • Addition of activated carbon (GAC) for decolorization

  • Hot filtration after 30-60 minutes of decolorization

  • Transfer of filtrate to a clean reactor

  • Heating to 80-95°C

  • Addition of sodium bicarbonate to adjust pH to 6.0-7.0

  • Spray drying under controlled conditions

Production Parameters and Optimization

Table 3.1: Optimized Production Parameters for Sodium Camphorsulfonate Synthesis

ParameterRecommended RangeOptimal Conditions
Camphorsulfonic acid to water ratio1:0.5-5 by weight1:2-3.5
GAC consumption2-5% of acid weight3-3.5%
Sodium bicarbonate amount38-55% of acid weight45-48%
Decolorization time30-60 minutes45 minutes
Initial heating temperature60-80°C65-70°C
Secondary heating temperature80-95°C85-90°C
pH adjustment range6.0-7.06.5-6.8
Spray drying inlet temperature130-150°C135-140°C
Atomization frequency8000-10000 rpm9000-9500 rpm
Air outlet temperature60-85°C75-80°C

This optimized process significantly improves product quality while increasing production efficiency .

Applications and Uses

Chiral Resolution Applications

Sodium camphorsulfonate serves as an effective agent for separating enantiomers in chiral compounds. This application is particularly valuable in pharmaceutical research, where the purity of active pharmaceutical ingredients is crucial. The compound's ability to form diastereomeric salts with racemic mixtures allows for the physical separation of enantiomers through techniques such as fractional crystallization .

Analytical Chemistry Applications

In analytical chemistry, sodium camphorsulfonate functions as a chiral auxiliary, enhancing the accuracy of various analytical techniques. It is particularly useful in High-Performance Liquid Chromatography (HPLC) applications, where it helps determine the composition of complex mixtures and assess enantiomeric purity. The compound can be incorporated into mobile phases or used to derivatize analytes, improving separation and detection of stereoisomers .

Organic Synthesis Applications

As a reagent in organic synthesis, sodium camphorsulfonate aids in the formation of specific stereoisomers. This stereoselective capability is essential for developing new drugs and materials with precise three-dimensional structures. The compound can facilitate asymmetric reactions, leading to preferential formation of one stereoisomer over another, which is critical when the biological activity of a compound depends on its spatial configuration .

Polymer Chemistry Applications

Sodium camphorsulfonate has been investigated as a dopant in the electropolymerization of conducting polymers, particularly polypyrrole. Research has demonstrated that the use of this compound as a dopant can significantly influence the electrical conductivity, texture, and surface morphology of the resulting polymer materials .

Table 4.1: Comparison of Polypyrrole Properties with Different Dopants

PropertyPolypyrrole with Sodium CamphorsulfonatePolypyrrole with Conventional Dopants
Electrical ConductivityHigher when prepared in three-compartment reactorTypically lower
Surface MorphologySmoother surfaces with three-compartment reactorOften rougher
pH Stability During SynthesisProgressive pH changes at anode in 3CR systemLess controlled in conventional systems
Thermal StabilityEnhanced with proper doping conditionsVariable

The research indicates that reactor configuration and temperature significantly impact the properties of sodium camphorsulfonate-doped polypyrrole, with three-compartment reactor systems yielding superior results in terms of conductivity and surface characteristics .

Biochemical and Pharmaceutical Applications

Enzyme Study Facilitation

Sodium camphorsulfonate plays a significant role in biochemical assays, helping researchers study enzyme activities and interactions in a more controlled manner. The compound can create specific chemical environments that allow for more precise investigation of enzyme kinetics and mechanisms. Its ability to form well-defined complexes with various proteins makes it valuable for studying structure-function relationships in biochemical systems .

Pharmaceutical Formulation Enhancement

In pharmaceutical applications, sodium camphorsulfonate is incorporated into drug formulations to improve the solubility and bioavailability of certain medications. This enhancement in pharmaceutical properties can lead to increased effectiveness in treating various conditions. The compound's ability to form stable salts with pharmaceutical ingredients often results in improved:

  • Dissolution rates

  • Absorption profiles

  • Stability under storage conditions

  • Pharmaceutical processing characteristics

Current Research and Future Perspectives

Recent Developments in Synthesis Methodology

Recent research has focused on optimizing production techniques to enhance the quality and efficiency of sodium camphorsulfonate synthesis. The development of spray drying methodologies has significantly improved the physical characteristics of the final product while reducing production time. These advancements have potential applications across multiple industries, from pharmaceutical manufacturing to materials science .

Emerging Applications in Materials Science

The use of sodium camphorsulfonate as a dopant in conducting polymers represents an expanding area of research with promising applications in electronic devices, sensors, and energy storage systems. Studies comparing different reactor configurations have demonstrated that the synthesis environment significantly impacts the properties of the resulting materials, opening new possibilities for tailored polymer development .

Future Research Directions

Future research on sodium camphorsulfonate may explore:

  • Development of more environmentally friendly production methods

  • Expansion of its applications in green chemistry

  • Investigation of its potential in emerging pharmaceutical technologies

  • Exploration of new polymer systems where it can serve as an effective dopant

  • Optimization of its use in asymmetric synthesis for complex molecule construction

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